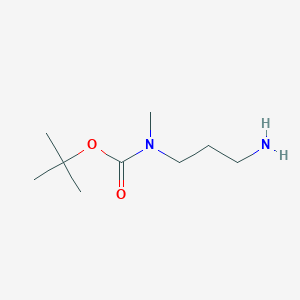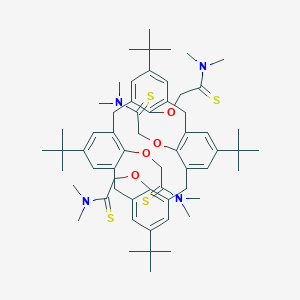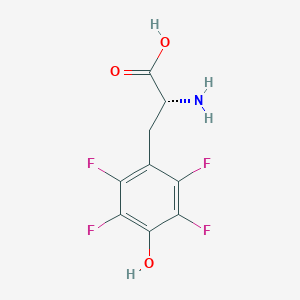
2,3,5,6-Tetrafluoro-D-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-Tetrafluoro-D-tyrosine (TFTY) is a fluorinated amino acid that has gained attention as a valuable tool for scientific research. TFTY is structurally similar to tyrosine, an essential amino acid that plays a crucial role in protein synthesis and neurotransmitter production. The fluorination of TFTY enhances its properties, making it a useful probe for studying protein structure, function, and interactions.
作用機序
2,3,5,6-Tetrafluoro-D-tyrosine works by mimicking the natural amino acid tyrosine and binding to specific sites on proteins. The fluorine atoms on 2,3,5,6-Tetrafluoro-D-tyrosine alter the electronic and steric properties of the molecule, influencing its interactions with other molecules. This allows researchers to investigate the structural and functional changes that occur in proteins upon ligand binding.
生化学的および生理学的効果
2,3,5,6-Tetrafluoro-D-tyrosine has been shown to have minimal effects on the biochemical and physiological properties of proteins, making it a useful tool for studying protein function in vitro. However, its effects on protein function in vivo are still being investigated.
実験室実験の利点と制限
One of the main advantages of using 2,3,5,6-Tetrafluoro-D-tyrosine in lab experiments is its high sensitivity and specificity. It can detect subtle changes in protein conformation and activity, allowing researchers to gain insights into the underlying mechanisms of biological processes. Additionally, 2,3,5,6-Tetrafluoro-D-tyrosine is relatively easy to synthesize and incorporate into peptides and proteins.
However, there are also some limitations to using 2,3,5,6-Tetrafluoro-D-tyrosine. Its fluorine atoms can alter the properties of the protein, potentially leading to artifacts in the data. Additionally, 2,3,5,6-Tetrafluoro-D-tyrosine can be expensive and time-consuming to synthesize, limiting its use in large-scale studies.
将来の方向性
There are many potential future directions for 2,3,5,6-Tetrafluoro-D-tyrosine research. One area of interest is the development of new methods for synthesizing 2,3,5,6-Tetrafluoro-D-tyrosine and other fluorinated amino acids. This could lead to the creation of more diverse and versatile probes for studying protein structure and function.
Another area of research is the application of 2,3,5,6-Tetrafluoro-D-tyrosine in drug discovery and development. Its ability to modulate protein properties could be used to design new drugs with improved efficacy and specificity. Additionally, 2,3,5,6-Tetrafluoro-D-tyrosine could be used to study the mechanisms of action of existing drugs, leading to the development of new therapeutic strategies.
Conclusion:
2,3,5,6-Tetrafluoro-D-tyrosine is a promising tool for scientific research, with a wide range of applications in biochemistry, biophysics, and pharmacology. Its unique properties make it a valuable probe for studying protein structure, function, and interactions. Despite some limitations, 2,3,5,6-Tetrafluoro-D-tyrosine has the potential to drive new discoveries in the fields of drug discovery and protein engineering.
合成法
2,3,5,6-Tetrafluoro-D-tyrosine can be synthesized using various methods, including enzymatic, chemical, and chemoenzymatic approaches. One of the most common methods is the enzymatic fluorination of L-tyrosine using the enzyme 3,5-difluoro-tyrosine hydroxylase. The resulting product is then converted to 2,3,5,6-Tetrafluoro-D-tyrosine using a chemical deprotection step.
科学的研究の応用
2,3,5,6-Tetrafluoro-D-tyrosine has a wide range of applications in scientific research, particularly in the fields of biochemistry, biophysics, and pharmacology. It can be used as a fluorescent probe to study protein-protein interactions, protein-ligand binding, and enzyme kinetics. 2,3,5,6-Tetrafluoro-D-tyrosine can also be incorporated into peptides and proteins to modulate their properties, such as stability, solubility, and activity.
特性
CAS番号 |
157807-83-5 |
|---|---|
製品名 |
2,3,5,6-Tetrafluoro-D-tyrosine |
分子式 |
C9H7F4NO3 |
分子量 |
253.15 g/mol |
IUPAC名 |
(2R)-2-amino-3-(2,3,5,6-tetrafluoro-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H7F4NO3/c10-4-2(1-3(14)9(16)17)5(11)7(13)8(15)6(4)12/h3,15H,1,14H2,(H,16,17)/t3-/m1/s1 |
InChIキー |
KFUSMUNGVKVABM-GSVOUGTGSA-N |
異性体SMILES |
C(C1=C(C(=C(C(=C1F)F)O)F)F)[C@H](C(=O)O)N |
SMILES |
C(C1=C(C(=C(C(=C1F)F)O)F)F)C(C(=O)O)N |
正規SMILES |
C(C1=C(C(=C(C(=C1F)F)O)F)F)C(C(=O)O)N |
同義語 |
2,3,5,6-F4-Tyr 2,3,5,6-tetrafluorotyrosine 2,3,5,6-tetrafluorotyrosine, (L)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



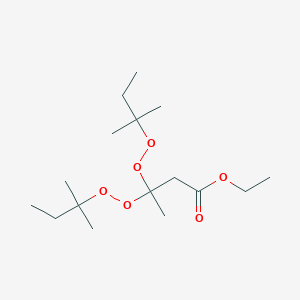
![[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol](/img/structure/B132528.png)
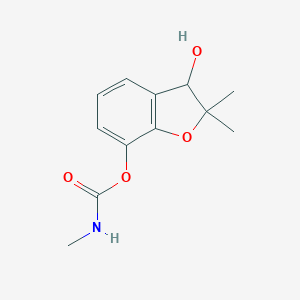
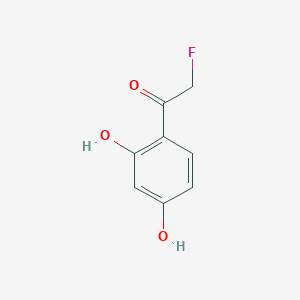
![benzyl N-[(1S,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S)-5-oxooxolan-2-yl]pentyl]carbamate](/img/structure/B132540.png)
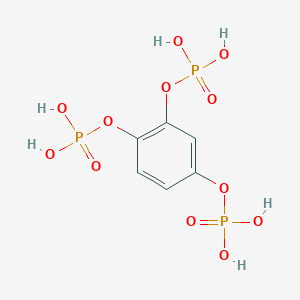
![methyl (2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B132550.png)

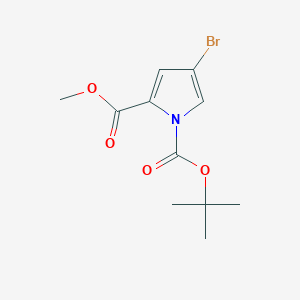

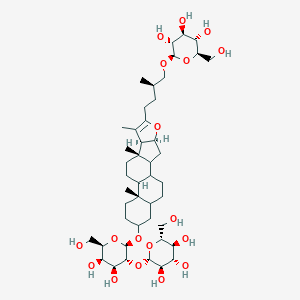
![1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea](/img/structure/B132565.png)
